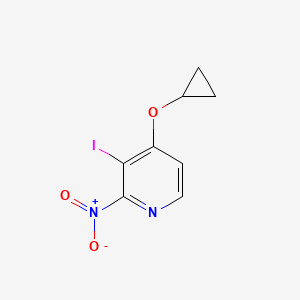
4-Cyclopropoxy-3-iodo-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-3-iodo-2-nitropyridine is a chemical compound with the molecular formula C8H7IN2O3. It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 4-position, an iodine atom at the 3-position, and a nitro group at the 2-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-iodo-2-nitropyridine typically involves multi-step organic reactions. One common method includes the nitration of pyridine derivatives followed by iodination and cyclopropoxylation. For instance, starting from 4-nitropyridine, the compound can be synthesized through the following steps:
Iodination: The nitropyridine derivative is then iodinated using iodine and a suitable oxidizing agent.
Cyclopropoxylation: Finally, the iodinated product undergoes a cyclopropoxylation reaction to introduce the cyclopropoxy group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risks associated with highly exothermic reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-3-iodo-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or organomagnesium compounds can be used for nucleophilic substitution.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of nitro groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed for oxidation reactions.
Major Products:
Substitution: Products include derivatives where the iodine atom is replaced by other functional groups.
Reduction: The major product is 4-Cyclopropoxy-3-amino-2-nitropyridine.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-Cyclopropoxy-3-iodo-2-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-iodo-2-nitropyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom and cyclopropoxy group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-Cyclopropoxy-4-iodo-2-nitropyridine: Similar in structure but with different positional isomerism.
4-Iodo-3-nitropyridine: Lacks the cyclopropoxy group, making it less sterically hindered.
4-Cyclopropoxy-2-nitropyridine: Does not contain the iodine atom, affecting its reactivity and applications.
Uniqueness: 4-Cyclopropoxy-3-iodo-2-nitropyridine is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted chemical synthesis and biological studies.
Properties
Molecular Formula |
C8H7IN2O3 |
|---|---|
Molecular Weight |
306.06 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-iodo-2-nitropyridine |
InChI |
InChI=1S/C8H7IN2O3/c9-7-6(14-5-1-2-5)3-4-10-8(7)11(12)13/h3-5H,1-2H2 |
InChI Key |
PYLXOMAIQPXVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14811870.png)
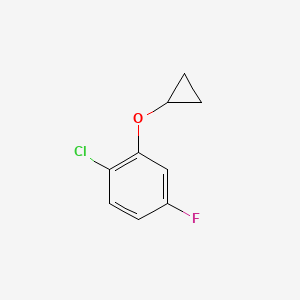
![Rel-((1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B14811876.png)
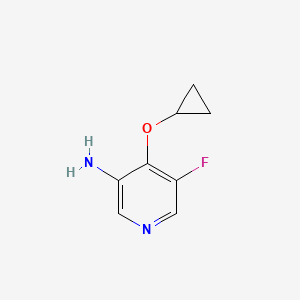
![1-[1-(2-Hydroxy-phenyl)-ethylideneamino]-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile](/img/structure/B14811882.png)
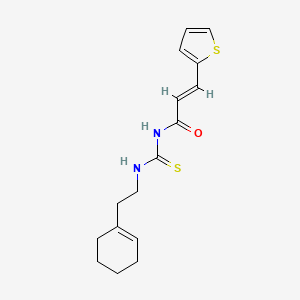
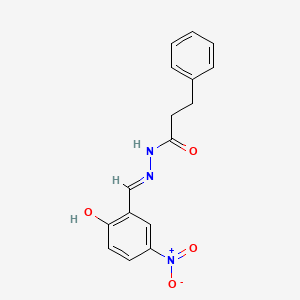
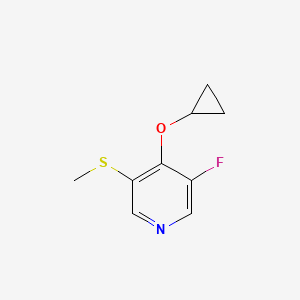
![1,2-Dimethoxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B14811917.png)
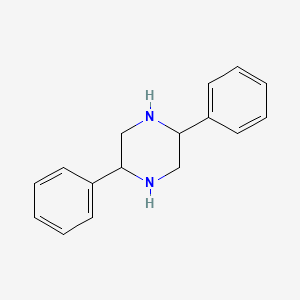
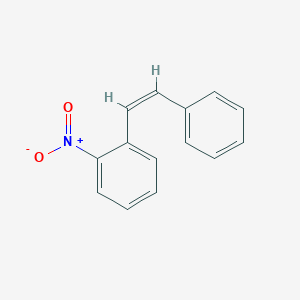
![2-Pentenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2E,4S)-](/img/structure/B14811922.png)
![2,4-dichloro-N'-[(1E)-1-phenylpropylidene]benzohydrazide](/img/structure/B14811942.png)

